

# AZD8871: A Technical Deep Dive into a Novel Dual-Pharmacology Bronchodilator

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## Compound of Interest

Compound Name: Navafenterol

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## Introduction

AZD8871 (also known as **navafenterol** or LAS191351) is a novel, inhaled, long-acting dual-pharmacology bronchodilator that combines the functions of a muscarinic receptor antagonist (MABA) and a  $\beta$ 2-adrenoceptor agonist in a single molecule.<sup>[1][2][3][4]</sup> This bifunctional approach is designed to offer a simplified and potentially more effective treatment for obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.<sup>[1][2][4]</sup> By targeting two distinct and complementary pathways that lead to airway smooth muscle relaxation, AZD8871 aims to provide superior bronchodilation compared to monotherapies and a simplified therapeutic regimen compared to combination therapies of two separate drugs.<sup>[5][6][7]</sup> This technical guide provides an in-depth overview of the core pharmacology, experimental data, and clinical investigation of AZD8871.

## Core Pharmacology: A Dual Mechanism of Action

AZD8871 is designed to simultaneously antagonize M3 muscarinic receptors and agonize  $\beta$ 2-adrenergic receptors on airway smooth muscle.<sup>[2][6]</sup> This dual action provides a two-pronged approach to bronchodilation:

- **Muscarinic Antagonism:** By blocking the action of acetylcholine at M3 receptors, AZD8871 prevents the bronchoconstriction mediated by the parasympathetic nervous system.<sup>[6]</sup>

- $\beta$ 2-Adrenoceptor Agonism: Concurrently, AZD8871 stimulates  $\beta$ 2-adrenoceptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.

The combination of these two mechanisms in a single molecule is intended to provide a synergistic or additive effect, leading to more profound and sustained bronchodilation.<sup>[5][8]</sup>

## Quantitative Preclinical Pharmacology

The preclinical pharmacological profile of AZD8871 has been characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and duration of action.

## In Vitro Receptor Binding and Functional Activity

The following table summarizes the key in vitro pharmacological parameters of AZD8871.

Parameter	Receptor/Tissue	Value	Reference
Binding Affinity (pIC50)	Human M3 Receptor	9.5	<sup>[9]</sup>
Kinetic Selectivity (Half-life)	M3 Receptor	4.97 hours	<sup>[9]</sup>
M2 Receptor	0.46 hours	<sup>[9]</sup>	
$\beta$ -Adrenoceptor Selectivity	$\beta$ 2 vs $\beta$ 1	3-fold	<sup>[9]</sup>
$\beta$ 2 vs $\beta$ 3	6-fold	<sup>[9]</sup>	
Functional Activity (pIC50)	Electrically Stimulated Guinea Pig Trachea (Antimuscarinic)	8.6	<sup>[9]</sup>
Functional Activity (pEC50)	Spontaneous Tone Isolated Guinea Pig Trachea ( $\beta$ 2-agonist)	8.8	<sup>[9]</sup>

## In Vivo Preclinical Efficacy

Preclinical studies in animal models have demonstrated the bronchoprotective effects of AZD8871.

Animal Model	Effect	Key Finding	Reference
Guinea Pig	Prevention of acetylcholine-induced bronchoconstriction	Potent bronchoprotective activity with minimal systemic side effects (salivation, heart rate).	[9]
Dog	Prevention of acetylcholine-induced bronchoconstriction	Long-lasting effects with a bronchoprotective half-life exceeding 24 hours.	[9]

## Clinical Pharmacology and Efficacy

AZD8871 has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with COPD and asthma.

### Phase I Clinical Trial Data

Phase I studies in healthy volunteers and patients with mild asthma have demonstrated that single ascending doses of **navafenterol** are generally well-tolerated.[3][10][11] Clinically meaningful and sustained bronchodilation was observed at doses from 200 to 2100 µg.[1][11]

### Phase IIa Clinical Trial Data in COPD Patients

Multiple Phase IIa studies have been conducted to assess the efficacy of AZD8871 in patients with moderate to severe COPD. The following tables summarize the key efficacy endpoints from these trials.

Table 1: Trough FEV1 Improvements vs. Placebo

Study	Dose	Duration	Trough FEV1 Improvement (mL)	Reference
NCT02573155	400 µg	Single Dose	107	[12]
1800 µg	Single Dose	210	[12]	
NCT02971293	100 µg	14 Days	Statistically Significant Improvement	[13]
600 µg	14 Days	Dose-ordered Improvement	[13]	
NCT03645434	600 µg	14 Days	202	[14]

Table 2: Peak FEV1 Improvements vs. Placebo

Study	Dose	Duration	Peak FEV1 Improvement (L)	Reference
NCT03645434	600 µg	14 Days	0.388	[7][15]

## Experimental Protocols

The following sections provide a generalized overview of the key experimental methodologies used to characterize AZD8871, based on standard pharmacological practices.

### Radioligand Binding Assays (Generalized Protocol)

These assays are used to determine the binding affinity of AZD8871 to its target receptors.

- **Membrane Preparation:** Membranes are prepared from cells or tissues expressing the target receptor (e.g., human M3 or  $\beta$ 2 receptors).
- **Incubation:** A fixed concentration of a specific radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound

(AZD8871).

- Separation: Bound and free radioligand are separated by rapid filtration.
- Detection: The amount of radioactivity bound to the filter is quantified using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined and used to calculate the inhibitory constant (K<sub>i</sub>).

## Functional Assays in Isolated Tissues (Generalized Protocol)

These assays assess the functional activity of AZD8871 on airway smooth muscle.

- Tissue Preparation: Tracheal rings or bronchial strips are isolated from guinea pigs or other relevant species and mounted in an organ bath containing a physiological salt solution.
- Contraction/Relaxation Measurement: Changes in tissue tension are measured using an isometric force transducer.
- Antimuscarinic Activity: Tissues are pre-contracted with a muscarinic agonist (e.g., acetylcholine), and the ability of AZD8871 to relax the tissue is measured.
- $\beta$ 2-Agonist Activity: The ability of AZD8871 to relax tissues with spontaneous tone is measured.
- Data Analysis: Concentration-response curves are generated to determine the pEC<sub>50</sub> (for agonism) or pIC<sub>50</sub> (for antagonism).

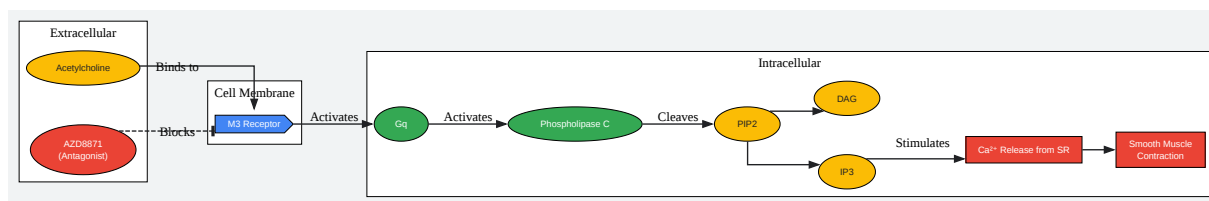
## Phase IIa Clinical Trial Design (Generalized Workflow for COPD Studies)

The clinical trials for AZD8871 in COPD patients have generally followed a randomized, double-blind, placebo-controlled, crossover design.

- **Patient Recruitment:** Patients with a confirmed diagnosis of moderate to severe COPD are recruited.[16][17]
- **Screening and Run-in Period:** A screening period is conducted to ensure patients meet the inclusion criteria, followed by a run-in period to establish baseline measurements.[17]
- **Randomization and Treatment Periods:** Patients are randomized to receive a sequence of treatments, including different doses of AZD8871 and placebo, each for a specified duration (e.g., 14 days).[13][16] Washout periods are included between treatment periods to minimize carry-over effects.[16]
- **Efficacy and Safety Assessments:** The primary efficacy endpoint is typically the change in forced expiratory volume in 1 second (FEV1).[7][12][13] Safety and tolerability are assessed through the monitoring of adverse events, vital signs, and other clinical parameters.[12][13]
- **Pharmacokinetic Analysis:** Blood samples are collected at various time points to determine the pharmacokinetic profile of AZD8871.[12][17]

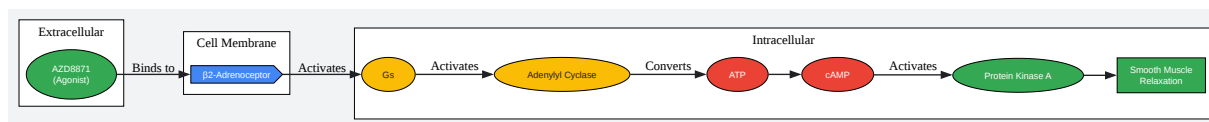
## Signaling Pathways and Mechanism of Action

The following diagrams illustrate the key signaling pathways targeted by AZD8871 and its proposed mechanism of action.



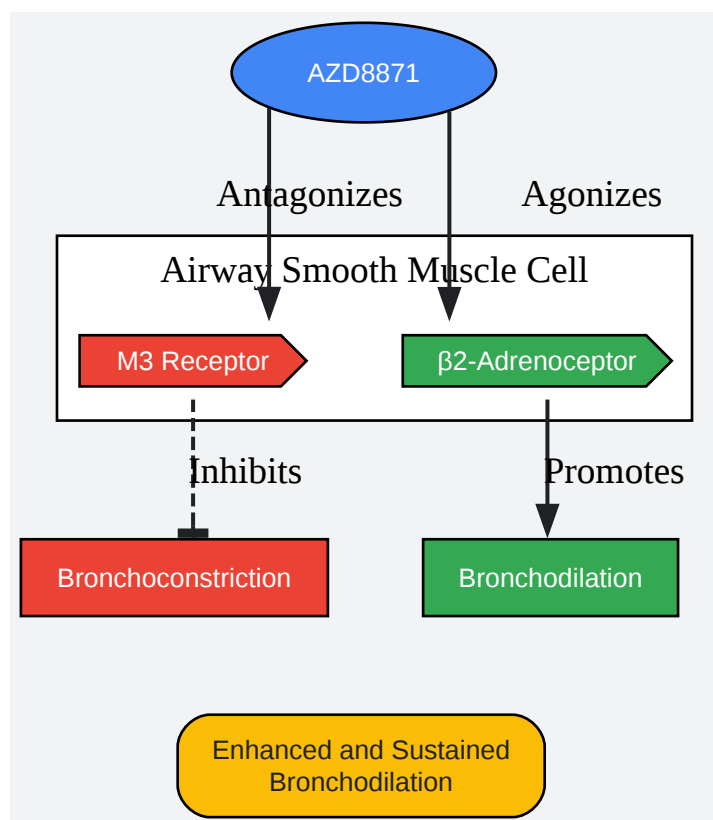
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## M3 Muscarinic Receptor Signaling Pathway and AZD8871 Antagonism.



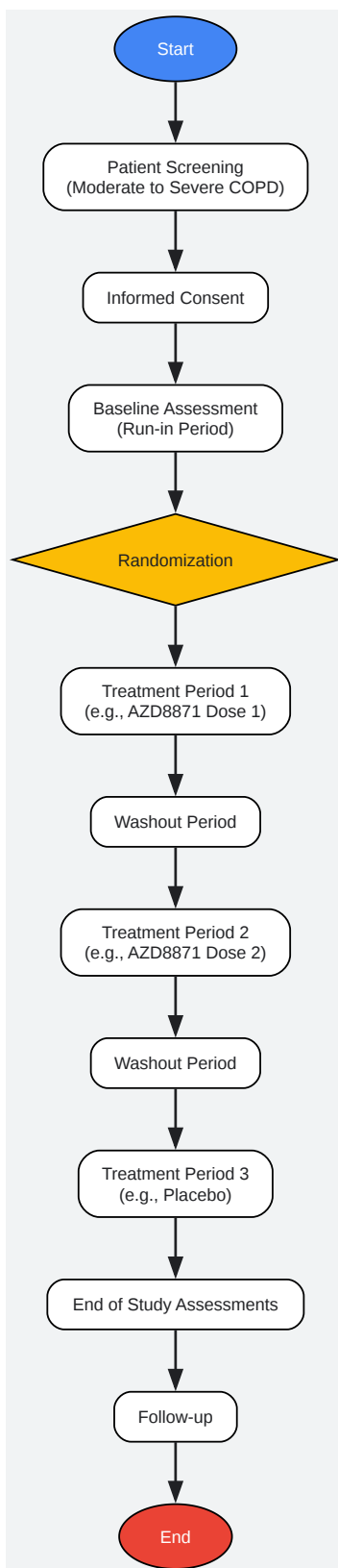
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## $\beta_2$ -Adrenoceptor Signaling Pathway and AZD8871 Agonism.



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## Dual Pharmacological Action of AZD8871 (MABA).



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### Generalized Phase IIa Crossover Clinical Trial Workflow.



## Conclusion

AZD8871 represents a promising advancement in the treatment of obstructive airway diseases by integrating two established bronchodilator mechanisms into a single molecule. Preclinical data have demonstrated its potent dual pharmacology with a favorable selectivity and duration of action. Clinical trials have provided evidence of its efficacy in improving lung function in patients with COPD, with a good safety and tolerability profile. Further long-term studies will be crucial to fully establish the clinical benefits and role of AZD8871 in the management of COPD and asthma. The MABA approach, exemplified by AZD8871, has the potential to simplify treatment regimens, improve patient adherence, and ultimately enhance the quality of life for individuals with chronic respiratory conditions.

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